molecular formula C18H30Cl2N2O4 B13737682 Butyrophenone, 4-(4-methylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride CAS No. 16785-18-5

Butyrophenone, 4-(4-methylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Cat. No.: B13737682
CAS No.: 16785-18-5
M. Wt: 409.3 g/mol
InChI Key: HYFGOIAAMHGUFB-UHFFFAOYSA-N
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Description

Butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a chemical compound that belongs to the butyrophenone class. This class of compounds is known for its diverse pharmacological activities, particularly in the field of neuroleptics and antipsychotics. The compound’s structure includes a butyrophenone backbone with a 4-methylpiperazinyl group and three methoxy groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves the following steps:

    Formation of the Butyrophenone Backbone: This can be achieved through the Friedel-Crafts acylation of a benzene derivative with a butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the butyrophenone intermediate.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the butyrophenone backbone, converting it to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the butyrophenone backbone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential as an antipsychotic and neuroleptic agent.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This leads to a reduction in dopamine-mediated neurotransmission, which is beneficial in the treatment of psychotic disorders. The compound may also interact with other receptors, such as serotonin and adrenergic receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A well-known butyrophenone antipsychotic with a similar mechanism of action.

    Droperidol: Another butyrophenone derivative used to prevent postoperative nausea and vomiting.

    Bromperidol: A first-generation antipsychotic with similar pharmacological properties.

Uniqueness

Butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other butyrophenones. Its combination of a piperazine ring and multiple methoxy groups may enhance its binding affinity and selectivity for certain neurotransmitter receptors, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

16785-18-5

Molecular Formula

C18H30Cl2N2O4

Molecular Weight

409.3 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride

InChI

InChI=1S/C18H28N2O4.2ClH/c1-19-8-10-20(11-9-19)7-5-6-15(21)14-12-16(22-2)18(24-4)17(13-14)23-3;;/h12-13H,5-11H2,1-4H3;2*1H

InChI Key

HYFGOIAAMHGUFB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl

Origin of Product

United States

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